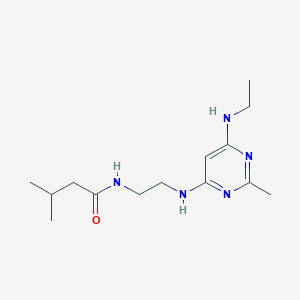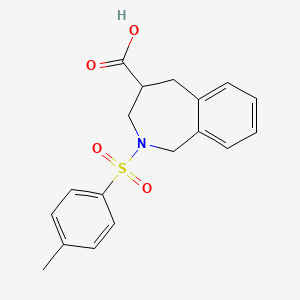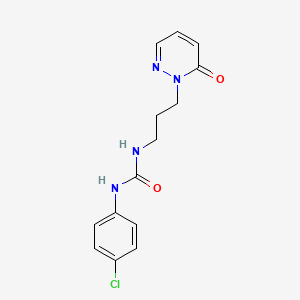
3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione consists of a quinazolinethione core with a chlorobenzyl substituent. The chlorine atom is attached to the benzyl group, and the compound contains two methoxy groups. The detailed geometry and bond angles can be determined through X-ray crystallography or computational methods .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A diverse range of chemical compounds including 3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione derivatives have been synthesized for various applications. These compounds are explored for their potential in creating novel chemical entities with unique properties. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines involves the reaction of intermediates with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine, leading to the creation of methylthio and chloro derivatives with potential for further chemical exploration (Phillips & Castle, 1980).
Polymerization and Material Science
Innovative synthetic routes to poly(quinone imines) demonstrate the utility of these compounds in the field of material science. The reaction of anthraquinone with aromatic diamines in the presence of catalysts leads to high molecular weight polymers with significant solubility and film-forming properties, indicating potential applications in coatings and electronic materials (Hall et al., 1995).
Medicinal Chemistry and Drug Development
Quinazolinethiones and their derivatives play a crucial role in the development of new drugs, particularly in the treatment of proliferative diseases. The synthesis of quinazoline-4-ones, key intermediates in drug development, has seen significant advancements. These compounds serve as the foundation for creating inhibitors of protein kinases, demonstrating their importance in medicinal chemistry and oncology research (Őrfi et al., 2004).
Organic Synthesis and Cyclization Reactions
The chemistry of thienoquinoxaline derivatives, including cyclization reactions to form thieno[2,3-b]quinoxalines, showcases the versatility of quinazolinethiones in organic synthesis. These reactions provide a pathway for creating complex heterocyclic compounds with potential applications in various chemical domains (Badr et al., 1993).
Propiedades
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21(16(11)19)9-10-5-3-4-6-12(10)18/h3-8H,9,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSEFNDRAIATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)


![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2834773.png)
![3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2834774.png)

![4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2834776.png)
![Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide](/img/structure/B2834778.png)